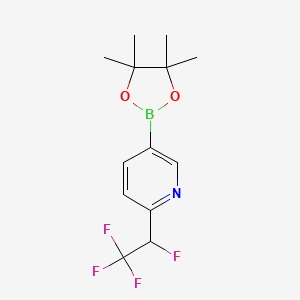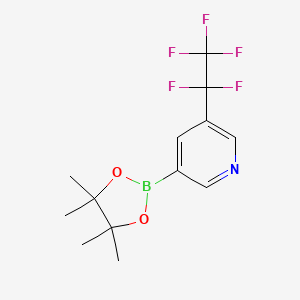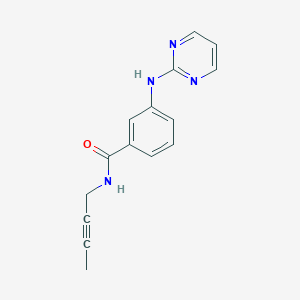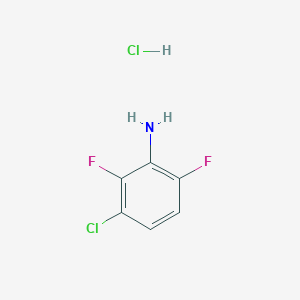![molecular formula C10H11F3O2 B7450881 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). It is a bicyclic compound with a trifluoromethyl group attached to the cyclohexene ring. TBOA has gained significant attention in the scientific community due to its potential applications in neuroscience research.
Wirkmechanismus
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid inhibits EAATs by binding to the transporter's external surface, blocking the uptake of glutamate. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a non-competitive inhibitor, meaning it does not compete with glutamate for binding to the transporter. Instead, it binds to a separate site on the transporter, causing a conformational change that prevents glutamate uptake.
Biochemical and Physiological Effects
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid's inhibition of EAATs leads to an increase in extracellular glutamate levels, leading to neuronal damage and death. This effect has been observed in several in vitro and in vivo studies. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has also been shown to enhance synaptic transmission and increase the frequency of miniature excitatory postsynaptic currents (mEPSCs).
Vorteile Und Einschränkungen Für Laborexperimente
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a potent and selective inhibitor of EAATs, making it an invaluable tool for studying glutamate transport in the brain. Its hydrophobic nature, however, makes it challenging to work with, and the purification process can be time-consuming. Additionally, the increase in extracellular glutamate levels caused by 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can lead to excitotoxicity, making it crucial to use appropriate controls and concentrations in experiments.
Zukünftige Richtungen
There are several potential future directions for 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid research. One area of interest is the development of more potent and selective inhibitors of EAATs. Another direction is the use of 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid in the treatment of neurological disorders such as epilepsy and stroke. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has also been shown to enhance synaptic transmission, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. Finally, 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid's inhibition of EAATs has been shown to increase the efficacy of chemotherapy drugs in treating brain tumors, making it a potential adjuvant therapy for cancer treatment.
Synthesemethoden
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of several reagents and catalysts, including palladium on carbon, hydrochloric acid, and sodium hydroxide. The yield of the reaction is typically moderate, and the purification process is challenging due to the compound's hydrophobic nature.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is primarily used as a research tool to study the role of EAATs in the central nervous system. EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid inhibits the activity of EAATs, leading to an increase in extracellular glutamate levels. This increase in glutamate can cause excitotoxicity, leading to neuronal damage and death.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h1,3,6-7H,2,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQPMZGSTBCJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)





![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)

![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)